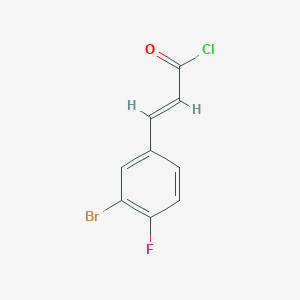

![molecular formula C12H11ClN2O3 B1310292 [1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid CAS No. 1015844-49-1](/img/structure/B1310292.png)

[1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

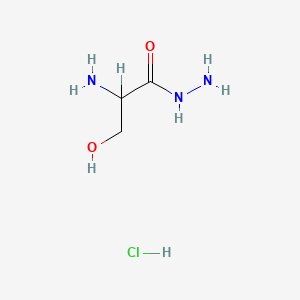

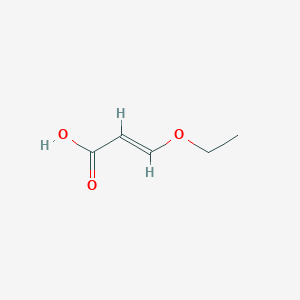

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms. The presence of the acetic acid moiety suggests that this compound might have acidic properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrazole ring, with a hydroxy group and a methyl group attached to one of the carbon atoms, and a phenyl ring attached to one of the nitrogen atoms. The phenyl ring has a chlorine substituent. The acetic acid moiety is likely attached to the same carbon atom as the hydroxy group .Chemical Reactions Analysis

Pyrazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, pyrazole derivatives are stable compounds. The presence of the acetic acid moiety suggests that this compound might be soluble in polar solvents .科学的研究の応用

Heterocyclic Compounds Synthesis

The chemistry of pyrazoline derivatives, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one, demonstrates the compound's value as a building block for synthesizing various heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, indicating a broad range of potential applications in material science, pharmacology, and organic chemistry due to their versatile reactivity and application in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).

Hexasubstituted Pyrazolines Chemistry

Research on hexasubstituted pyrazolines highlights their importance in synthesizing highly substituted cyclopropanes, hydroperoxy substituted pyrazolines, and other derivatives through thermolysis and autoxidation. These compounds show potential in various chemical transformations and could offer insights into the reactivity and applications of complex pyrazole-based chemicals in organic synthesis (Baumstark et al., 2013).

Antioxidant and Biological Activities

Studies on compounds like p-Coumaric acid and its derivatives demonstrate significant bioactivities, including antioxidant, anti-cancer, antimicrobial, and anti-inflammatory effects. Such research suggests that structurally related compounds, including those based on pyrazole scaffolds, could similarly exhibit a range of biological activities beneficial for developing therapeutic agents (Pei et al., 2016).

Advanced Oxidation Processes

The exploration of advanced oxidation processes (AOPs) for degrading recalcitrant compounds, such as acetaminophen, highlights the environmental applications of chemical research in treating wastewater and mitigating pollution. This indicates potential avenues for applying complex organic compounds in environmental chemistry and engineering (Qutob et al., 2022).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[2-(4-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O3/c1-7-10(6-11(16)17)12(18)15(14-7)9-4-2-8(13)3-5-9/h2-5,14H,6H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUUWJZHLMEEKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801174123 |

Source

|

| Record name | 1-(4-Chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801174123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1015844-49-1 |

Source

|

| Record name | 1-(4-Chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801174123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid](/img/structure/B1310214.png)

![3-[4-(Propan-2-yl)phenyl]butanoic acid](/img/structure/B1310251.png)